

# Thermodynamic Stability of Titanium Disilicide Polymorphs: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Titanium disilicide** ( $\text{TiSi}_2$ ) is a critical material in the microelectronics industry, prized for its low electrical resistivity, high-temperature stability, and compatibility with silicon-based devices. [1] It primarily exists in two polymorphic forms: the metastable C49 phase and the stable C54 phase. The transformation from the high-resistivity C49 phase to the low-resistivity C54 phase is of paramount technological importance for the fabrication of reliable contacts and interconnects in integrated circuits. [1][2] Understanding the thermodynamic stability of these polymorphs is crucial for controlling the manufacturing process and ensuring optimal device performance. This technical guide provides a comprehensive overview of the thermodynamic properties of C49 and C54  $\text{TiSi}_2$ , detailed experimental protocols for their characterization, and a discussion of the kinetic factors influencing the phase transformation.

## Thermodynamic Principles

The relative stability of the  $\text{TiSi}_2$  polymorphs is governed by their Gibbs free energy ( $G$ ). The C54 phase possesses a lower bulk Gibbs free energy, making it the thermodynamically stable phase. [3] However, the C49 phase often forms first during the reaction of titanium with silicon due to a lower surface and interface energy, which presents a smaller nucleation barrier. [3] The transformation from the metastable C49 phase to the stable C54 phase is a classic example of a nucleation and growth process, driven by the difference in their bulk free energies.

The overall Gibbs free energy change ( $\Delta G$ ) for the formation of a  $\text{TiSi}_2$  thin film on a silicon substrate can be expressed as a function of the film thickness ( $t$ ):

$$\Delta G/A = t * \Delta G_0 + \Delta \gamma$$

where  $A$  is the area,  $\Delta G_0$  is the change in volume free energy, and  $\Delta \gamma$  represents the change in surface and interface energies.[4] This relationship highlights the competition between bulk and interface energetics that dictates which polymorph is favored under different processing conditions.

## Quantitative Thermodynamic Data

A precise understanding of the thermodynamic stability requires quantitative data on the thermochemical properties of each polymorph. The following tables summarize the available experimental and theoretical data.

| Property                                       | C49-TiSi <sub>2</sub>                                  | C54-TiSi <sub>2</sub>                                  | Method                                  |
|--|--|--|---|
| Enthalpy of Formation ( $\Delta H_f^\circ$ )   | $-62 \pm 5$ kJ/mol (from a-Si + Ti)[5]                 | $-56 \pm 5$ kJ/mol (from c-Si + Ti)[5]                 | Differential Scanning Calorimetry (DSC) |
| $-25.8 \pm 8.8$ kJ/mol (from a-TiSi + c-Ti)[6] | -  | Differential Scanning Calorimetry (DSC)                |   |
| Activation Energy for Formation                | $1.86 \pm 0.23$ eV (on poly-Si)[7] $2.1 \pm 0.2$ eV[8] | $3.30 \pm 0.16$ eV (on poly-Si)[7] $3.8 \pm 0.5$ eV[8] | In-situ Resistance Measurement          |
| Activation Energy for C49 → C54 Transformation | -  | $5.6 \pm 0.3$ eV to $5.7 \pm 0.13$ eV[2]               | Isothermal Resistance Measurement       |

Note: The standard enthalpies of formation from elemental Ti and Si for the individual C49 and C54 phases are not consistently reported in the literature, highlighting an area for further research. The values presented are from reactions under specific experimental conditions.

## Experimental Protocols for Characterization

The study of the thermodynamic stability and phase transformation of  $\text{TiSi}_2$  polymorphs relies on a suite of advanced characterization techniques. Below are detailed methodologies for key experiments.

## Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for measuring the heat flow associated with phase transformations, allowing for the determination of transformation temperatures and enthalpies.

Objective: To measure the enthalpy of formation and the enthalpy of the C49 to C54 transformation.

Methodology:

- Sample Preparation:
  - Prepare a multilayer thin film of alternating titanium and amorphous silicon layers on a substrate (e.g., silicon wafer). The overall stoichiometry should be close to  $\text{TiSi}_2$ .
  - A control sample of the bare substrate is also prepared for baseline subtraction.
  - The thin film is carefully scraped from the substrate to obtain a powder sample for analysis.
- DSC Analysis:
  - Place a precisely weighed amount of the sample powder (typically 5-10 mg) into an aluminum DSC pan. An empty pan is used as a reference.
  - The sample and reference pans are placed in the DSC furnace.
  - Heat the sample at a constant rate (e.g., 10-20 °C/min) under a continuous flow of inert gas (e.g., argon or nitrogen) to prevent oxidation.
  - The heat flow to the sample is measured as a function of temperature.
- Data Analysis:

- The resulting DSC curve will show exothermic peaks corresponding to the formation of the  $\text{TiSi}_2$  phases and the C49 to C54 transformation.
- The area under each peak is integrated to determine the enthalpy change of the respective transformation. The transformation temperature is identified as the onset or peak temperature of the exothermic event.

## In-situ X-Ray Diffraction (XRD)

In-situ XRD allows for the real-time monitoring of crystallographic changes during annealing, providing direct evidence of phase formation and transformation.

Objective: To identify the formation temperatures of the C49 and C54 phases and to study the kinetics of the transformation.

Methodology:

- Sample Preparation:
  - A thin film of titanium is deposited onto a silicon substrate.
- In-situ XRD Measurement:
  - The sample is mounted on a high-temperature stage within the XRD chamber.
  - The chamber is evacuated to high vacuum or filled with an inert gas.
  - The sample is heated at a controlled rate (e.g.,  $3\text{ }^\circ\text{C/s}$ ).[\[9\]](#)
  - XRD patterns are continuously collected at small temperature intervals (e.g.,  $1.5\text{-}2\text{ }^\circ\text{C}$ ) during heating.[\[10\]](#)
- Data Analysis:
  - The collected XRD patterns are analyzed to identify the diffraction peaks corresponding to the C49 and C54 phases of  $\text{TiSi}_2$ .

- The intensity of the characteristic peaks for each phase is plotted as a function of temperature to determine the temperature ranges of phase stability and the transformation kinetics.

## Transmission Electron Microscopy (TEM)

TEM provides high-resolution imaging and diffraction information, enabling detailed microstructural characterization of the  $\text{TiSi}_2$  films.

Objective: To visualize the microstructure, identify the phases present, and analyze the interface between the silicide and the silicon substrate.

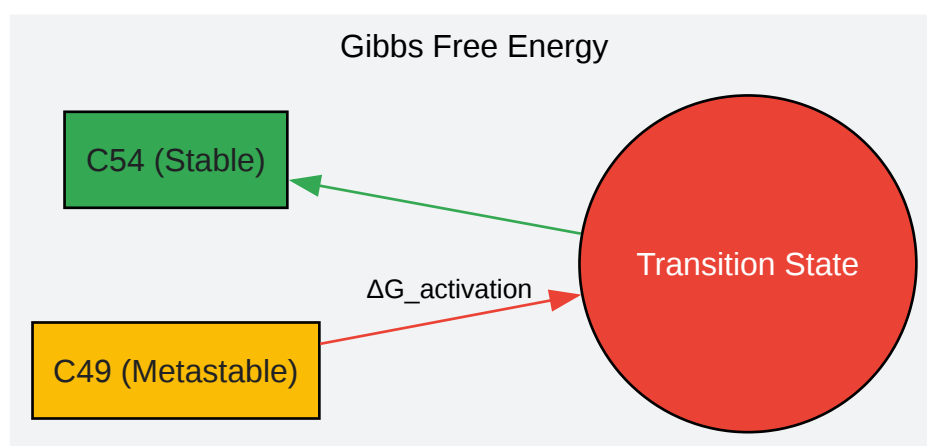
Methodology:

- Cross-Sectional Sample Preparation:
  - Two pieces of the  $\text{TiSi}_2$  thin film on a silicon substrate are glued together face-to-face using epoxy.
  - The "sandwich" is then cut into thin slices.
  - The slices are mechanically polished to a thickness of about 20-30  $\mu\text{m}$ .
  - A dimple grinder is used to create a central thin area of a few micrometers.
  - The final thinning to electron transparency (typically  $<100\text{ nm}$ ) is achieved by ion milling. Low-energy argon ions at a shallow angle are used to minimize sample damage.
- TEM Analysis:
  - The prepared sample is mounted on a TEM grid and inserted into the microscope.
  - Bright-field and dark-field imaging are used to observe the grain structure and morphology of the  $\text{TiSi}_2$  film.
  - Selected Area Electron Diffraction (SAED) is employed to identify the crystal structure of the grains (C49 or C54).

- High-Resolution TEM (HRTEM) can be used to visualize the atomic lattice and the interface structure.

## Visualizations

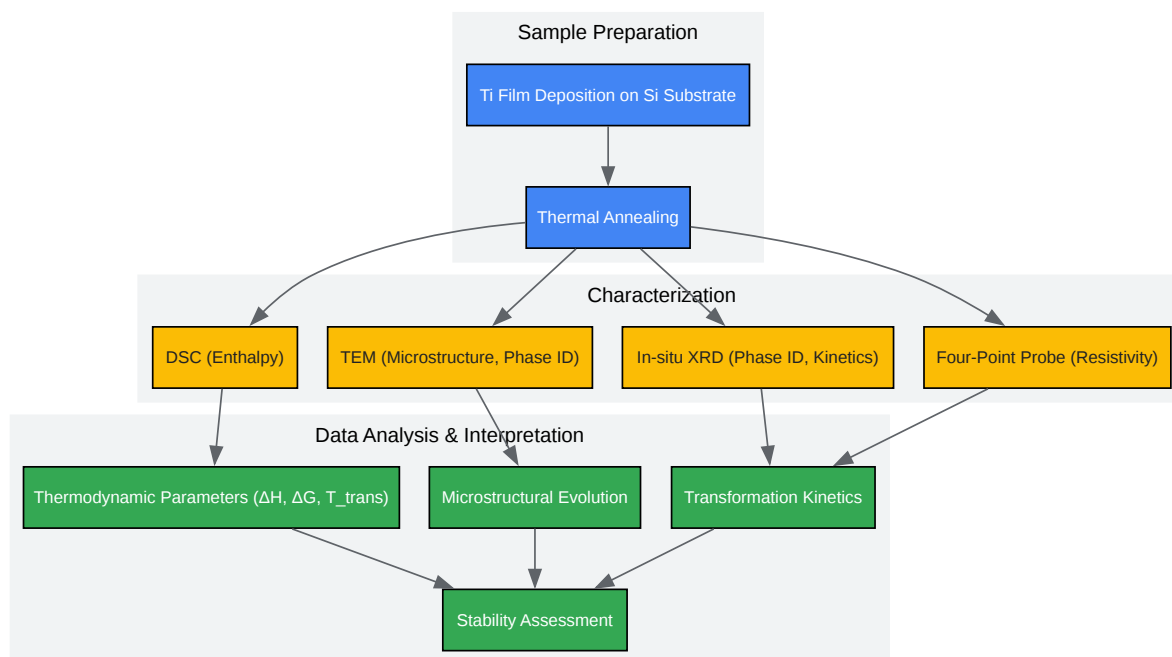
### Thermodynamic Relationship of TiSi<sub>2</sub> Polymorphs



[Click to download full resolution via product page](#)

Caption: Gibbs free energy landscape for the C49 to C54 TiSi<sub>2</sub> transformation.

## Experimental Workflow for Thermodynamic Stability Analysis



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining the thermodynamic stability of TiSi<sub>2</sub>.

## Conclusion

The thermodynamic stability of TiSi<sub>2</sub> polymorphs is a complex interplay of bulk and interface energies. While the C54 phase is the thermodynamically stable form, the metastable C49 phase readily nucleates first. The transformation to the desired low-resistivity C54 phase is a critical step in the manufacturing of advanced electronic devices. A thorough understanding of the thermodynamic parameters and the kinetics of this transformation, obtained through rigorous experimental characterization as outlined in this guide, is essential for process optimization and the development of next-generation microelectronics. Further research is

needed to precisely determine the standard enthalpies and Gibbs free energies of formation for the individual C49 and C54 polymorphs to provide a more complete thermodynamic picture.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. C49-C54 Titanium Disilicide (TiSi<sub>2</sub>) [globalsino.com]
- 2. researchgate.net [researchgate.net]
- 3. qed2.com [qed2.com]
- 4. nemanich.physics.asu.edu [nemanich.physics.asu.edu]
- 5. Making sure you're not a bot! [tib.eu]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Activation energy for C94 and C54 TiSi<sub>2</sub> formation measured during rapid thermal annealing | Semantic Scholar [semanticscholar.org]
- 8. dunand.northwestern.edu [dunand.northwestern.edu]
- 9. In-situ X-ray diffraction analysis of TiSi<sub>2</sub> phase formation from a titanium-molybdenum bilayer for MRS Fall Meeting 1996 - IBM Research [research.ibm.com]
- 10. In situ x-ray diffraction analysis of the C49--C54 titanium silicide phase transformation in narrow lines [inis.iaea.org]
- To cite this document: BenchChem. [Thermodynamic Stability of Titanium Disilicide Polymorphs: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b078298#thermodynamic-stability-of-tisi-polymorphs]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)